molecular formula C4H5BrO B1280305 4-Bromo-3-butyn-1-ol CAS No. 4544-38-1

4-Bromo-3-butyn-1-ol

Cat. No. B1280305
CAS RN: 4544-38-1
M. Wt: 148.99 g/mol
InChI Key: ZUKWNSZNXJADAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-3-butyn-1-ol is an organic compound with the molecular formula C4H5BrO . It has an average mass of 148.986 Da and a monoisotopic mass of 147.952377 Da .


Synthesis Analysis

The synthesis of 4-Bromo-3-butyn-1-ol involves several steps. The process begins with 1,3-dichloro-2-butene, which is heated at reflux temperature with sodium carbonate. The resulting 3-chloro-2-buten-1-ol is then reacted with sodium amide in liquid ammonia to produce 2-butyn-1-ol .


Molecular Structure Analysis

The molecular structure of 4-Bromo-3-butyn-1-ol consists of 4 carbon atoms, 5 hydrogen atoms, 1 bromine atom, and 1 oxygen atom .


Physical And Chemical Properties Analysis

4-Bromo-3-butyn-1-ol has a molecular formula of C4H5BrO, an average mass of 148.986 Da, and a monoisotopic mass of 147.952377 Da .

Scientific Research Applications

Synthesis of Pharmaceutical Compounds

4-Bromobut-3-yn-1-ol is a halogenated alkyne that can be used as a building block in the synthesis of various pharmaceutical compounds. Its reactive alkyne group allows for Sonogashira coupling, a reaction used to form carbon-carbon bonds in the creation of complex molecules for drug development.

Analytical Chemistry

4-Bromobut-3-yn-1-ol may be used as a standard or reagent in analytical chemistry to identify or quantify the presence of similar structures in a sample through techniques like HPLC or mass spectrometry.

Polymer Chemistry

The alkyne functionality of 4-Bromobut-3-yn-1-ol makes it a candidate for use in polymer chemistry, where it could be involved in alkyne-azide click chemistry to create polymers with specific properties or functionalities.

Safety and Hazards

4-Bromo-3-butyn-1-ol is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area. In case of contact with skin or eyes, wash with plenty of water. If swallowed, seek medical attention immediately .

Mechanism of Action

Target of Action

It is commonly used as a reactant in chemical synthesis , suggesting that its targets could be diverse depending on the specific reaction context.

Mode of Action

4-Bromobut-3-yn-1-ol serves as a source of alkyl halides for the introduction of bromo functionality into the molecule . This suggests that its mode of action involves the donation of a bromine atom to its target molecule, thereby altering the target’s chemical structure and properties.

Result of Action

The molecular and cellular effects of 4-bromobut-3-yn-1-ol’s action would depend on the specific context of its use. As a reactant in chemical synthesis, its primary effect is likely the alteration of target molecules through the introduction of bromo functionality .

Action Environment

The action, efficacy, and stability of 4-bromobut-3-yn-1-ol can be influenced by various environmental factors. For instance, the compound’s reactivity may be affected by factors such as temperature, pH, and the presence of other chemicals . .

properties

IUPAC Name

4-bromobut-3-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrO/c5-3-1-2-4-6/h6H,2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUKWNSZNXJADAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)C#CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40457857
Record name 3-Butyn-1-ol, 4-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40457857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3-butyn-1-ol

CAS RN

4544-38-1
Record name 3-Butyn-1-ol, 4-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40457857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-3-butyn-1-ol
Reactant of Route 2
Reactant of Route 2
4-Bromo-3-butyn-1-ol
Reactant of Route 3
4-Bromo-3-butyn-1-ol
Reactant of Route 4
Reactant of Route 4
4-Bromo-3-butyn-1-ol
Reactant of Route 5
4-Bromo-3-butyn-1-ol
Reactant of Route 6
Reactant of Route 6
4-Bromo-3-butyn-1-ol

Q & A

Q1: What is the primary application of 4-Bromo-3-butyn-1-ol in the context of these research papers?

A1: In both studies, 4-Bromo-3-butyn-1-ol serves as a crucial reagent in the Cadiot-Chodkiewicz coupling reaction. This reaction is employed to introduce diacetylene groups into different molecular structures.

  • In the first paper [], it facilitates the synthesis of novel polyamides containing diacetylene side chains. These polymers are investigated for their potential in non-linear optics due to the presence of the diacetylene moiety.
  • The second study [] utilizes the Cadiot-Chodkiewicz coupling with 4-Bromo-3-butyn-1-ol in the synthesis of (3E,5Z)-tetradecadienoic acid (megatomic acid). This compound is the sex attractant of the black carpet beetle (Attagenus megatoma) and is valuable in pest control research.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.